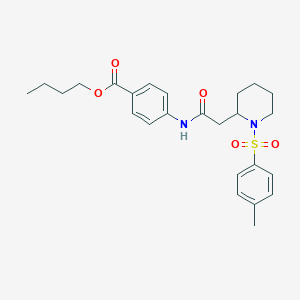![molecular formula C7H11N3OS B2896492 N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide CAS No. 2137858-72-9](/img/structure/B2896492.png)
N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a dimethylcarbamothioate group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide typically involves the reaction of 1-methyl-1H-pyrazole-4-thiol with dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted carbamothioate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrazole derivatives are known to exhibit inhibitory activity against various enzymes, making them valuable in drug discovery and development .
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets makes it a valuable component in the formulation of crop protection agents .
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde
- 1-Methyl-1H-pyrazol-4-amine
- 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline .
Uniqueness: N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide is unique due to the presence of the dimethylcarbamothioate group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and agrochemical applications .
Eigenschaften
IUPAC Name |
S-(1-methylpyrazol-4-yl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-9(2)7(11)12-6-4-8-10(3)5-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDBQIYWQFSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)SC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)


![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)

![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)
![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)
![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)
![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)

![6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2896426.png)


![3-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)
